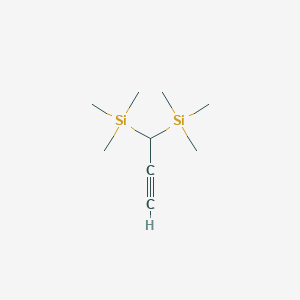
Silane, 2-propynylidenebis[trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, 2-propynylidenebis[trimethyl-]: is a specialized organosilicon compound known for its unique chemical structure and properties. This compound is characterized by the presence of silicon atoms bonded to organic groups, which imparts distinct reactivity and functionality. It is commonly used in various industrial and research applications due to its ability to form strong bonds with both organic and inorganic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, 2-propynylidenebis[trimethyl-] typically involves the reaction of 3-butene-1-ol with 3-mercaptopropyltrimethoxysilane. This reaction is facilitated by a “click” reaction mechanism between double bonds and sulfhydryl groups . The process involves the formation of hydroxyl group-terminated silane, which is then further reacted with isocyanates to produce the final compound.
Industrial Production Methods: In industrial settings, the production of Silane, 2-propynylidenebis[trimethyl-] often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced reactors and purification techniques is essential to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: Silane, 2-propynylidenebis[trimethyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups.
Reduction: It can participate in reduction reactions, often facilitated by radical-based reagents.
Substitution: The compound can undergo substitution reactions, where organic groups attached to silicon are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Tris(trimethylsilyl)silane is often used as a radical-based reducing agent.
Substitution: Reagents such as halogens and organometallic compounds are commonly used.
Major Products Formed: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Silane, 2-propynylidenebis[trimethyl-] is widely used in organic synthesis as a coupling agent and in the formation of complex molecular structures. Its ability to form strong bonds with both organic and inorganic materials makes it valuable in the development of advanced materials and composites .
Biology and Medicine: In biological and medical research, this compound is used in the modification of surfaces for improved biocompatibility and in the development of drug delivery systems. Its unique properties allow for the creation of surfaces that can interact with biological molecules in specific ways.
Industry: Industrially, Silane, 2-propynylidenebis[trimethyl-] is used in the production of sealants, adhesives, and coatings. Its ability to enhance the mechanical properties and durability of materials makes it a key component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of Silane, 2-propynylidenebis[trimethyl-] involves the formation of strong covalent bonds with both organic and inorganic substrates. This is primarily achieved through silanol reactions, where the silane compound reacts with hydroxyl groups on surfaces to form stable siloxane bonds . The electron-releasing nature of the carbon-silicon bond also plays a crucial role in stabilizing positive charges during reactions, facilitating various electrophilic and nucleophilic processes .
Comparación Con Compuestos Similares
Trimethyl(trifluoromethyl)silane: Known for its use in trifluoromethylation reactions.
Trimethyl-2-propenylsilane: Used in various organic synthesis applications.
Uniqueness: Silane, 2-propynylidenebis[trimethyl-] stands out due to its unique ability to form strong bonds with a wide range of materials, making it highly versatile in both research and industrial applications. Its specific reactivity and stability under various conditions also differentiate it from other similar compounds.
Propiedades
Número CAS |
177343-11-2 |
|---|---|
Fórmula molecular |
C9H20Si2 |
Peso molecular |
184.42 g/mol |
Nombre IUPAC |
trimethyl(1-trimethylsilylprop-2-ynyl)silane |
InChI |
InChI=1S/C9H20Si2/c1-8-9(10(2,3)4)11(5,6)7/h1,9H,2-7H3 |
Clave InChI |
LIECUACEMWISFW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C#C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


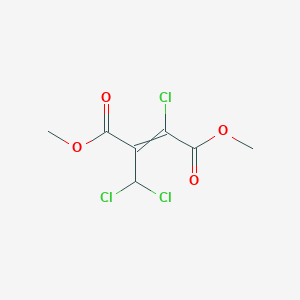
![Butanoic acid, 3-[(4-hydroxybutoxy)amino]-3-methyl-, methyl ester](/img/structure/B12550779.png)
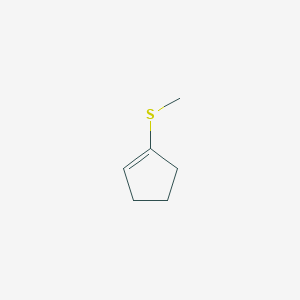
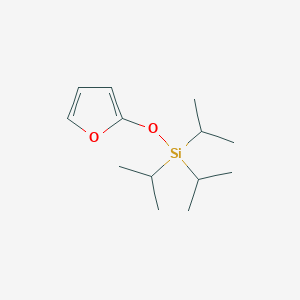
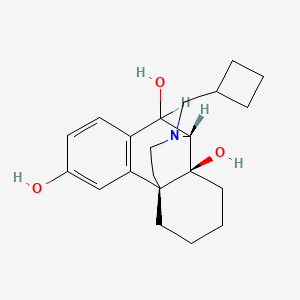
![4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole](/img/structure/B12550806.png)
![N-[3-(tert-Butylamino)propyl]-N-(4-chlorophenyl)formamide](/img/structure/B12550812.png)
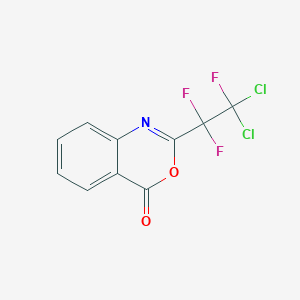
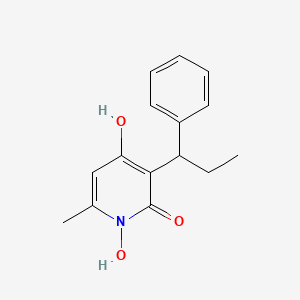
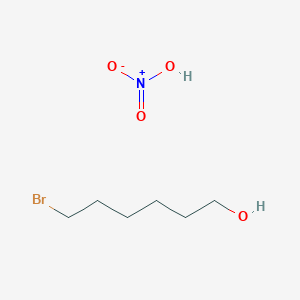
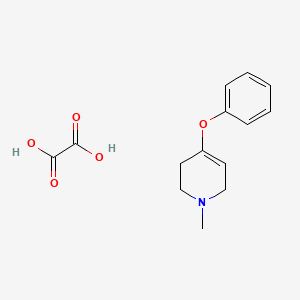
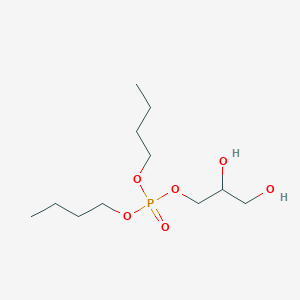
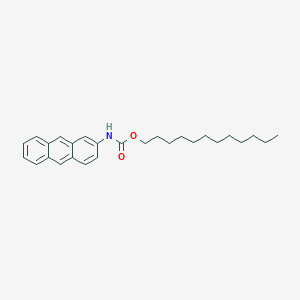
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
